N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamide N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamide
Brand Name: Vulcanchem
CAS No.: 1172985-56-6
VCID: VC11947884
InChI: InChI=1S/C20H17FN4O3S2/c1-13-12-18(25(24-13)20-22-16-4-2-3-5-17(16)29-20)23-19(26)10-11-30(27,28)15-8-6-14(21)7-9-15/h2-9,12H,10-11H2,1H3,(H,23,26)
SMILES: CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3
Molecular Formula: C20H17FN4O3S2
Molecular Weight: 444.5 g/mol

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamide

CAS No.: 1172985-56-6

Cat. No.: VC11947884

Molecular Formula: C20H17FN4O3S2

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamide - 1172985-56-6

Specification

CAS No. 1172985-56-6
Molecular Formula C20H17FN4O3S2
Molecular Weight 444.5 g/mol
IUPAC Name N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Standard InChI InChI=1S/C20H17FN4O3S2/c1-13-12-18(25(24-13)20-22-16-4-2-3-5-17(16)29-20)23-19(26)10-11-30(27,28)15-8-6-14(21)7-9-15/h2-9,12H,10-11H2,1H3,(H,23,26)
Standard InChI Key KJRZRASTMMHIET-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3
Canonical SMILES CC1=NN(C(=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)C3=NC4=CC=CC=C4S3

Introduction

Structural Overview

The compound consists of:

  • A benzothiazole ring system, known for its bioactive properties.

  • A pyrazole moiety, which is often associated with pharmacological activities such as anti-inflammatory, anticancer, and antiprotozoal effects.

  • A fluorobenzenesulfonyl group, which enhances lipophilicity and can modulate biological activity.

Its systematic IUPAC name reflects its complex structure and functional groups. The molecular formula and weight were not explicitly provided in the search results but can be inferred from its name.

Pharmacological Relevance

Compounds containing benzothiazole and pyrazole derivatives have been widely studied for their therapeutic potential:

  • Antileishmanial Activity: Similar sulfonamide derivatives have shown efficacy against Leishmania species, with promising IC50 values against L. infantum and L. amazonensis .

  • CNS Activity: Benzothiazole derivatives are known to act on neurological targets, potentially useful in seizure management or as receptor antagonists .

  • Anticancer Potential: Pyrazole derivatives have been evaluated for their antimitotic and cytotoxic activities against tumor cell lines .

Synthetic Prototypes

The compound's structure suggests it could serve as a prototype for designing drugs targeting neglected diseases or resistant pathogens.

Synthesis Pathways

While specific synthesis routes for this compound were not detailed in the search results, related compounds suggest the following general steps:

  • Functionalization of the benzothiazole ring.

  • Coupling with a pyrazole derivative via condensation or cyclization reactions.

  • Introduction of the sulfonamide group through electrophilic substitution or amidation.

These steps typically require careful control of reaction conditions to achieve regioselectivity and high yields.

In Vitro Studies

Similar compounds have undergone biological screening:

  • Effective inhibition of protozoal growth (e.g., Leishmania species) with low cytotoxicity compared to reference drugs like pentamidine .

  • Promising anticancer activity with significant growth inhibition rates in tumor cell lines .

Comparison with Related Compounds

FeatureN-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-(4-fluorobenzenesulfonyl)propanamideRelated Compounds (e.g., sulfonamides, benzothiazoles)
Core StructureBenzothiazole + Pyrazole + FluorobenzenesulfonamideBenzothiazoles or Pyrazoles alone
Biological ActivityLikely antiprotozoal, anticancerAntileishmanial, CNS activity
LipophilicityEnhanced by fluorine substitutionModerate
Synthetic ComplexityHighModerate

Research Gaps

Further studies are needed to:

  • Elucidate the compound's exact mechanism of action.

  • Evaluate its pharmacokinetics and toxicity in vivo.

  • Explore its potential as a lead compound for drug development.

This compound represents a promising scaffold for pharmaceutical research due to its multifunctional groups and potential bioactivities reported in related studies. Further experimental validation is essential to confirm its therapeutic applications.

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